molecular formula C37H49N3O5 B12778973 Carbamic acid, (2-hydroxy-5-((2-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(1R*,2R*)))- CAS No. 126409-47-0

Carbamic acid, (2-hydroxy-5-((2-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(1R*,2R*)))-

Cat. No.: B12778973
CAS No.: 126409-47-0
M. Wt: 615.8 g/mol
InChI Key: UZBJXXZZZVEMND-HKCXKINDSA-N
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Description

Carbamic acid, (2-hydroxy-5-((2-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(1R*,2R*)))- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the following steps:

    Formation of the Carbamic Acid Derivative: This involves the reaction of an amine with carbon dioxide or a carbonyl compound under controlled conditions.

    Introduction of the Hydroxy and Oxo Groups: These functional groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Addition of the Phenylmethyl Groups: This step involves the use of benzyl chloride in the presence of a base like sodium hydroxide.

    Final Esterification: The final step involves the esterification of the carbamic acid derivative with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: The oxo groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

    Carbamic Acid Derivatives: These compounds share the carbamic acid functional group and may have similar reactivity and applications.

    Phenylmethyl Compounds: These compounds contain the phenylmethyl group and may have similar chemical properties and uses.

    Ester Compounds: These compounds contain the ester functional group and may undergo similar reactions and have similar applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

CAS No.

126409-47-0

Molecular Formula

C37H49N3O5

Molecular Weight

615.8 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H49N3O5/c1-6-26(2)33(35(43)38-25-29-20-14-9-15-21-29)40-34(42)30(22-27-16-10-7-11-17-27)24-32(41)31(23-28-18-12-8-13-19-28)39-36(44)45-37(3,4)5/h7-21,26,30-33,41H,6,22-25H2,1-5H3,(H,38,43)(H,39,44)(H,40,42)/t26-,30+,31-,32-,33-/m0/s1

InChI Key

UZBJXXZZZVEMND-HKCXKINDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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